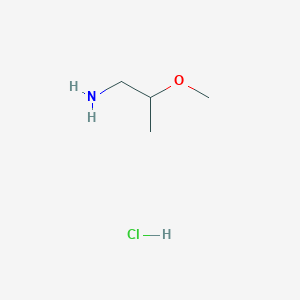

2-Methoxy-1-propanamine hydrochloride

Description

Significance of Amines and Ethers in Organic Chemistry

Amines and ethers are two fundamental functional groups in organic chemistry, each contributing unique properties to the molecules they are part of. Amines, characterized by a nitrogen atom with a lone pair of electrons, are organic derivatives of ammonia (B1221849). ncert.nic.in They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen. libretexts.org The presence of the lone pair of electrons makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. organicchemistrytutor.com They are integral components of many biologically active molecules, including amino acids, hormones, and neurotransmitters, as well as a vast number of pharmaceuticals and agrochemicals. ncert.nic.in

Ethers (R-O-R') contain an oxygen atom connected to two alkyl or aryl groups. masterorganicchemistry.com Generally less reactive than amines, ethers are often used as solvents in chemical reactions due to their chemical inertness and ability to dissolve a wide range of organic compounds. The methoxy (B1213986) group (-OCH3), a common ether functionality, is prevalent in many natural products and approved drugs. nih.gov Its inclusion in a molecule can influence physicochemical properties and metabolic stability. nih.gov

The combination of both an amine and an ether functional group within the same molecule, as seen in 2-Methoxy-1-propanamine, creates a bifunctional compound with a unique reactivity profile, making it a valuable tool in organic synthesis.

Overview of 2-Methoxy-1-propanamine Hydrochloride as a Research Compound

This compound is recognized in chemical research primarily for the properties of its parent compound, 2-Methoxy-1-propanamine. The hydrochloride salt form enhances its handling and storage characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C4H12ClNO |

| Molecular Weight | 125.60 g/mol |

| IUPAC Name | (2S)-2-methoxypropan-1-amine;hydrochloride |

| CAS Number | 907544-43-8 (for S-enantiomer hydrochloride) |

2-Methoxy-1-propanamine belongs to the class of methoxy-substituted amines. The presence of a methoxy group can significantly influence the chemical and biological properties of an amine. In medicinal chemistry, the methoxy group is often introduced to a molecule to improve its metabolic stability, as it is less susceptible to oxidation compared to a hydroxyl group. nih.gov The position of the methoxy group relative to the amine is crucial. In 2-Methoxy-1-propanamine, the methoxy group is on the second carbon of the propane (B168953) chain, while the amine is on the first. This specific arrangement, particularly in its chiral forms, makes it a valuable building block in asymmetric synthesis.

The significance of 2-Methoxy-1-propanamine, particularly its chiral enantiomers, lies in its role as a versatile intermediate in the synthesis of more complex molecules. Chiral amines are highly sought after in the pharmaceutical and agrochemical industries, as the biological activity of a molecule often depends on its specific stereochemistry. sigmaaldrich.com

(S)-1-Methoxy-2-propylamine, the free base of the corresponding hydrochloride salt, is a key intermediate in the synthesis of various biologically active compounds. sigmaaldrich.com It has been utilized in the preparation of:

Piperazinebenzylamine-based human MC4 receptor antagonists , which are investigated for their potential in treating obesity. sigmaaldrich.comsmolecule.com

Imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors, with potential applications in treating inflammatory diseases. sigmaaldrich.comsmolecule.com

The marine natural product Nhatrangin A . sigmaaldrich.com

Furthermore, the compound serves as a precursor for other valuable chiral building blocks. For instance, (S)-1-methoxy-2-propylamine can be converted to (S)-2-amino-1-propanol, another important intermediate in pharmaceutical synthesis. google.com The development of biocatalytic routes to (S)-1-methoxy-2-propylamine highlights its importance in the synthesis of chiral amide herbicides.

Historical Development and Key Milestones in its Study

The study and application of 2-Methoxy-1-propanamine and its hydrochloride salt are relatively modern developments in organic chemistry, largely driven by the increasing demand for enantiomerically pure compounds in the life sciences. The compound emerged as a substance of interest in the late 20th century. smolecule.com

Key milestones in its study include:

Late 20th Century: The emergence of 2-Methoxy-1-propanamine as a compound of interest in chemical synthesis. smolecule.com

1990s: Early synthetic methods for the related 1-methoxy-2-propylamine (B124608) were documented in patents. smolecule.com

2008: Advances in stereoselective synthesis were reported, including the conversion of (S)-1-methoxy-2-propylamine to (S)-2-amino-1-propanol. smolecule.com

The development of synthetic routes to chiral amines, in general, has a longer history, with early work on the resolution of racemic mixtures dating back to Louis Pasteur in the 19th century. nih.gov The more recent advancements in asymmetric synthesis, including the use of chiral catalysts and biocatalysis, have significantly improved the accessibility of enantiomerically pure compounds like the individual enantiomers of 2-Methoxy-1-propanamine.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPVDSGCDOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589360 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-90-8 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 1 Propanamine Hydrochloride

Synthesis of the Parent Compound (2-Methoxy-1-propanamine)

The production of 2-methoxy-1-propanamine can be approached through several distinct synthetic strategies, including conversion from alcohol precursors, direct catalytic amination, enzymatic transformations for chiral products, and reductive amination pathways.

A prevalent industrial method for synthesizing 2-methoxy-1-propanamine involves the reductive amination of 1-methoxy-2-propanol (B31579) with ammonia (B1221849) over heterogeneous catalysts. mdpi.com This process typically requires high pressure and temperature to achieve efficient conversion. In one documented method, the reaction is conducted using a fixed-bed reactor, where 1-methoxy-2-propanol and ammonia are passed over a catalyst. google.com Nickel- or cobalt-based catalysts are commonly employed for this transformation. google.com

One specific catalyst composition includes nickel oxide (NiO), zirconium dioxide (ZrO₂), copper oxide (CuO), and molybdenum trioxide (MoO₃). google.com When this reaction is performed under preferred conditions, which include pressures from 21 to 300 bar and temperatures between 170°C and 220°C, high yields can be obtained. google.com Research has demonstrated that the conversion of 1-methoxy-2-propanol can reach up to 99%, with a selectivity for the desired 2-methoxy-1-propanamine product as high as 99.5%. google.com Another study utilizing a nickel-on-silica (Ni/SiO₂) catalyst reported a conversion of 70% and a selectivity of 82.9% under specific conditions. mdpi.com The reaction yields an aqueous mixture from which the product must be separated and purified. google.com

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| NiO, ZrO₂, CuO, MoO₃ | 170 - 220 | 21 - 300 | Up to 99 | Up to 99.5 | google.com |

| Ni/SiO₂ | 190 | Not Specified | 70 | 82.9 | mdpi.com |

The direct amination of alcohols is an atom-efficient method for amine synthesis that often proceeds via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.com This process involves three main steps catalyzed by a heterogeneous metal catalyst: the initial dehydrogenation of the alcohol to a carbonyl intermediate, subsequent reaction with ammonia to form an imine, and finally, hydrogenation of the imine to the target primary amine. mdpi.com

The catalytic systems used for the direct amination of 1-methoxy-2-propanol are typically based on transition metals known for their hydrogenation/dehydrogenation capabilities, such as nickel and cobalt. google.comresearchgate.net The efficiency of this process can be influenced by competitive adsorption of ammonia on the catalyst surface, which can hinder the initial alcohol dehydrogenation step. mdpi.com The reaction is often carried out under hydrogen pressure, which helps to regenerate the active metal sites and maintain the catalyst's activity and selectivity. mdpi.comresearchgate.net The use of a fixed-bed reactor in a continuous process is a preferred industrial approach for this reaction. google.com

Biocatalysis offers a powerful and sustainable alternative for producing chiral amines like 2-methoxy-1-propanamine with high stereoselectivity. These methods employ enzymes that operate under mild conditions and can generate products with very high enantiomeric purity. nih.gov

A key biocatalytic strategy for synthesizing chiral 2-methoxy-1-propanamine is the asymmetric amination of the prochiral ketone, methoxyacetone (B41198). Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor. google.commdpi.com

In a specific embodiment for the synthesis of (S)-1-methoxy-2-aminopropane, a transaminase enzyme is used to convert methoxyacetone in the presence of 2-aminopropane, which serves as the amine donor. google.com As the reaction proceeds, methoxyacetone is converted to the desired chiral amine, while the 2-aminopropane donor is converted to acetone. google.com This process demonstrates the effectiveness of using a simple, achiral amine as the donor for stereoselective synthesis. google.com

Enzymatic routes are distinguished by their ability to achieve high levels of stereocontrol. In the transaminase-catalyzed synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone, an enantiomeric excess (ee) of greater than 99% has been reported. google.com This high degree of stereoselectivity is a hallmark of many biocatalytic transformations. scispace.com

Alternative enzymatic approaches using amine dehydrogenases (AmDHs) have also proven effective. frontiersin.org These enzymes catalyze the reductive amination of ketones using ammonia as the amine source. Studies using wild-type AmDHs, such as MsmeAmDH, have successfully synthesized (S)-1-methoxypropan-2-amine with high conversion rates and an enantiomeric excess of 98.1%. frontiersin.org The efficiency of these enzymatic systems can be dependent on factors such as substrate concentration and enzyme loading. frontiersin.org For example, with MsmeAmDH, conversions of 100 mM of methoxyacetone were observed to be between 81.7% and 85.9%, while at 200 mM, the conversions were lower, not exceeding 58%. frontiersin.org

| Enzyme Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) (%) | Source |

|---|---|---|---|---|---|

| Transaminase | Methoxyacetone | 2-Aminopropane | ~60 (at 1.0M substrate) | >99 | google.com |

| Amine Dehydrogenase (MsmeAmDH) | Methoxyacetone | Ammonia | ~86 (at 100mM substrate) | 98.1 | frontiersin.org |

Reductive amination represents a broad class of reactions for forming amines. While the reduction of nitriles is a classic method, a more commonly documented pathway for 2-methoxy-1-propanamine involves the reductive amination of a ketone precursor, specifically methoxyacetone. frontiersin.org This can be achieved through both biocatalytic and traditional chemical methods.

As discussed previously, amine dehydrogenases catalyze the direct reductive amination of methoxyacetone using ammonia and a reducing cofactor. frontiersin.org In chemical synthesis, another approach is the asymmetric hydrogenation of methoxyacetone oxime. This method uses chiral catalysts, such as ruthenium complexes with ligands like (R)-BINAP, to achieve high enantioselectivity, yielding the (S)-amine with over 90% enantiomeric excess. These pathways highlight the versatility of starting from a common ketone intermediate to access the desired amine through different reductive strategies.

Enzymatic Synthesis Routes for Chiral Enantiomers

Formation of 2-Methoxy-1-propanamine Hydrochloride

The formation of this compound is a direct acid-base neutralization reaction. The process involves the reaction of the basic free amine, 2-methoxy-1-propanamine, with hydrochloric acid (HCl). In this reaction, the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H+) from hydrochloric acid, forming a positively charged ammonium (B1175870) ion. This ammonium cation then pairs with the chloride anion (Cl-) to yield the solid, more stable hydrochloride salt. quora.comaskfilo.com This conversion is a standard procedure in organic chemistry to transform liquid amines into solid salts, which often improves stability, handling, and solubility characteristics for certain applications. quora.com

The specific conditions and stoichiometry of the reaction with hydrochloric acid are dictated by the desired final product. A distinction must be made between the simple formation of the hydrochloride salt and a more complex ether cleavage reaction that can occur under harsher conditions.

The conditions required for the simple protonation of the amine to form its hydrochloride salt are typically mild. The acid-base reaction is exothermic, and therefore, temperature control is often employed. For instance, during the addition of hydrochloric acid to (S)-1-methoxy-2-propylamine, the temperature is intentionally kept below 30°C to manage the reaction's heat output. google.com

In contrast, more extreme conditions, such as high temperatures and pressures, are not intended for simple salt formation but rather to induce a chemical transformation of the molecule itself. Specific patent literature describes procedures where, after the initial acid addition, the mixture is subjected to prolonged heating either under reflux (100°C) for many hours or in an autoclave at elevated temperature (90°C) and pressure (up to 5 bar). google.com These forceful conditions are not for isolating this compound but are employed to cleave the methoxy (B1213986) ether group, resulting in the formation of (S)-2-aminopropan-1-ol hydrochloride. google.com

| Method | Temperature | Pressure | Intended Outcome | Source |

|---|---|---|---|---|

| Standard Salt Formation | < 30°C (during acid addition) | Atmospheric | Formation of this compound | google.com |

| Reflux | 100°C | Atmospheric | Ether Cleavage to (S)-2-aminopropan-1-ol hydrochloride | google.com |

| Autoclave | 90°C | Up to 5 bar | Ether Cleavage to (S)-2-aminopropan-1-ol hydrochloride | google.com |

For the straightforward conversion of 2-methoxy-1-propanamine to its hydrochloride salt, a stoichiometric 1:1 molar ratio of the amine to hydrochloric acid is theoretically required.

However, for the subsequent ether cleavage reaction, a significant excess of concentrated acid is utilized. Published procedures detail the use of 2 to 5 equivalents of 30% to 40% strength by weight aqueous hydrochloric acid. google.com A common concentration mentioned is 37% by weight aqueous HCl. google.com For example, 0.6 moles of (S)-1-methoxy-2-propylamine is reacted with an initial 1.5 moles of 37% HCl, representing a 2.5-fold molar excess of the acid. google.com This large excess and high concentration are crucial for driving the ether cleavage reaction to completion. google.com

Several standard laboratory techniques can be employed to isolate and purify this compound following its synthesis. The choice of method often depends on the solvent used and the desired purity of the final product.

Evaporation/Distillation : If the reaction is performed in an aqueous solution of hydrochloric acid, the water can be distilled off, often under reduced pressure, to yield the product. This method was used to obtain a viscous, oil-like liquid of the hydrochloride salt after the reaction was complete. google.com

Precipitation and Filtration : A common method for isolating hydrochloride salts involves dissolving the free amine in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrochloric acid (which can be aqueous, in a solvent, or as a gas). The typically less soluble hydrochloride salt precipitates out of the solution and can then be collected by filtration.

Recrystallization : For further purification, the crude hydrochloride salt can be recrystallized. This involves dissolving the salt in a minimum amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent.

| Technique | Description | Common Application | Source |

|---|---|---|---|

| Evaporation/Distillation | Removal of solvent (e.g., water) to leave the non-volatile salt product. | Used when the salt is the primary non-volatile component. | google.com |

| Precipitation & Filtration | Addition of HCl to the amine in a solvent where the salt is insoluble, causing it to precipitate. The solid is then collected by filtration. | Standard method for converting amines to solid hydrochloride salts. | |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool to form purer crystals. | Used to achieve high purity of the final product. |

Reaction with Hydrochloric Acid: Conditions and Stoichiometry

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dominated by the properties of the protonated amine group. The hydrochloride salt is the preferred form for storage and handling, but for most derivatization reactions, conversion back to the free amine is necessary.

In the hydrochloride salt form, the nitrogen atom's lone pair of electrons is bonded to a proton, forming an ammonium cation. This protonation renders the amine group non-nucleophilic, and therefore, it cannot directly participate in reactions where the amine is expected to act as a nucleophile, such as in N-alkylation or acylation reactions.

To engage in such derivatization, the this compound must first be treated with a base (e.g., sodium hydroxide) to neutralize the acid and regenerate the free amine, 2-methoxy-1-propanamine. Once the free amine is liberated, it can be used in a variety of amination reactions. For example, the free amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form higher-order secondary or tertiary amines. organic-chemistry.org This two-step process—deprotonation followed by reaction—is a fundamental concept in the use of amine salts in organic synthesis.

Alkylation Reactions and Product Formation

The primary amine group in 2-Methoxy-1-propanamine is nucleophilic and readily undergoes alkylation reactions with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution, typically an S_N_2 mechanism. wikipedia.orgmasterorganicchemistry.com However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.comlibretexts.org The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine. This process can continue to yield a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

This lack of selectivity results in a complex mixture of products, making direct alkylation an inefficient method for synthesizing pure secondary or tertiary amines from 2-Methoxy-1-propanamine. masterorganicchemistry.com To achieve controlled and selective N-alkylation, reductive amination is a widely employed alternative. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step method involves the reaction of 2-Methoxy-1-propanamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired substituted amine using a reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)_3). masterorganicchemistry.comsigmaaldrich.com This process is highly efficient for creating secondary and tertiary amines without the issue of overalkylation. masterorganicchemistry.com

| Method | Reactants | Primary Product(s) | Key Challenges / Features |

|---|---|---|---|

| Direct Alkylation (SN2) | 2-Methoxy-1-propanamine + Alkyl Halide (e.g., R-X) | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Poor selectivity due to overalkylation; product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com |

| Reductive Amination | 2-Methoxy-1-propanamine + Aldehyde/Ketone, then a reducing agent (e.g., NaBH3CN) | Selectively formed secondary or tertiary amine | Avoids overalkylation by proceeding through an imine intermediate; allows for controlled synthesis. masterorganicchemistry.comnumberanalytics.com |

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group of 2-Methoxy-1-propanamine is part of an ether linkage, which is generally stable and unreactive due to the alkoxide (CH_3O-) being a poor leaving group. wikipedia.orgmasterorganicchemistry.com Cleavage of this C-O bond requires harsh conditions, typically involving a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org

The mechanism begins with the protonation of the ether's oxygen atom by the strong acid. masterorganicchemistry.commasterorganicchemistry.com This step converts the methoxy group into a good leaving group (methanol). Subsequently, the conjugate base of the acid (e.g., Br- or I-), a strong nucleophile, attacks one of the adjacent carbon atoms. masterorganicchemistry.com Depending on the structure of the ether, this can occur through an S_N_1 or S_N_2 pathway. wikipedia.orgyoutube.com For 2-Methoxy-1-propanamine, which involves a primary carbon attached to the oxygen, the reaction with the nucleophile proceeds via an S_N_2 mechanism. masterorganicchemistry.com

A notable application of this reaction is the synthesis of (S)-2-amino-1-propanol hydrochloride from (S)-1-methoxy-2-propylamine using concentrated hydrochloric acid. google.com In this process, the ether is cleaved, and the methoxy group is substituted by a hydroxyl group from water, which acts as the nucleophile.

| Procedure | Reagents | Temperature | Time | Outcome |

|---|---|---|---|---|

| Reflux | (S)-1-Methoxy-2-propylamine, 37% aq. HCl | 100°C | 48 hours | Complete conversion to (S)-2-aminopropan-1-ol hydrochloride. |

| Autoclave | (S)-1-Methoxy-2-propylamine, 37% aq. HCl | 90°C (max 5 bar) | 10 hours | Complete conversion. |

| Staged Reflux | (S)-1-Methoxy-2-propylamine, 37% aq. HCl, with additional HCl added after 15 hours | 100°C | 35 hours total (15h + 20h) | Complete conversion. |

Oxidation and Reduction Pathways

The functional groups within this compound—a primary amine and an ether—are generally stable under typical reduction conditions. The molecule would not be readily reduced unless other reducible functional groups, such as nitro or carbonyl groups, were present in a derivative.

Conversely, the primary amine group is susceptible to oxidation. However, the oxidation of primary amines can be complex and often leads to a variety of products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. Specific, controlled oxidation pathways for 2-Methoxy-1-propanamine are not well-documented in readily available literature, suggesting this is not a common transformation for this substrate.

Reactions Leading to Heterocyclic Compounds

The bifunctional nature of 2-Methoxy-1-propanamine makes it a valuable precursor in the synthesis of heterocyclic compounds. The primary amine can serve as a nucleophile in cyclization reactions to form various nitrogen-containing rings. Research has shown that the chiral (S)-enantiomer, (S)-(+)-1-Methoxy-2-propylamine, is utilized as a key intermediate in the preparation of complex molecules. chemicalbook.com

Specific applications include its use in the synthesis of:

Imidazopyrimidine derivatives , which have been investigated as potent p38 MAP kinase inhibitors. chemicalbook.com

The marine natural product Nhatrangin A . chemicalbook.com

In these syntheses, the amine group of 2-Methoxy-1-propanamine typically reacts with other polyfunctional molecules, leading to the construction of the core heterocyclic scaffold through intermolecular condensation followed by intramolecular cyclization. Propargylamines, a class of compounds to which derivatives of 2-Methoxy-1-propanamine could belong, are known precursors for a diverse range of heterocycles like pyrroles, quinolines, and oxazolidinones. researchgate.net

Role in Peptide Synthesis

Peptide synthesis involves the formation of amide (peptide) bonds between amino acids, which are molecules containing both an amine and a carboxylic acid group. nih.gov While 2-Methoxy-1-propanamine possesses a primary amine group that can form an amide bond by reacting with a carboxylic acid, it lacks a carboxyl group. This structural feature prevents it from acting as a monomeric building block for chain elongation in standard solid-phase or liquid-phase peptide synthesis. There is no significant evidence in the scientific literature to suggest that this compound is used as a standard component in peptide synthesis. It could theoretically be used to cap the C-terminus of a peptide chain, but this is not a documented common application.

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of this compound is governed by the interplay of intermolecular and intramolecular reaction mechanisms.

Intermolecular Reactions: These are reactions that occur between two separate molecules.

N-Alkylation: The reaction of the amine with an external alkyl halide is a classic example of an intermolecular S_N_2 reaction. wikipedia.org

Ether Cleavage: The acid-catalyzed cleavage of the methoxy group involves the protonation of the ether followed by an attack from an external nucleophile (e.g., a halide ion or water), which is also an intermolecular process. masterorganicchemistry.com

Heterocycle Formation: The initial step in many heterocyclic syntheses involving 2-Methoxy-1-propanamine is an intermolecular reaction, such as condensation with a carbonyl compound or addition to an unsaturated system.

Intramolecular Reactions: These reactions occur within a single molecule.

While 2-Methoxy-1-propanamine itself is not predisposed to simple intramolecular reactions, it can be a precursor to molecules that are. For instance, if the amine is first reacted with a molecule containing another reactive site (e.g., an ester or alkyl halide), the resulting intermediate could then undergo an intramolecular cyclization to form a heterocycle. The favorability of intramolecular versus intermolecular reactions is highly dependent on concentration (intramolecular reactions are favored at high dilution) and the size of the ring being formed. diva-portal.orgnih.gov

The selection between these pathways can be tuned by controlling reaction conditions. For example, temperature and residence time in flow microreactors have been used to effectively switch between intermolecular and intramolecular pathways for certain reactive intermediates. rsc.org

Advanced Characterization and Analytical Methods in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for mapping the chemical environments of atoms within a molecule. NMR spectroscopy, in particular, offers detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons in a molecule and their neighboring protons. In 2-Methoxy-1-propanamine hydrochloride, distinct signals are expected for the protons of the methyl, methoxy (B1213986), methylene, and methine groups.

Based on predicted data for the free base, the following proton environments can be anticipated. The table below outlines the predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet), the coupling constant (J) in Hertz, and the number of protons for each signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Number of Protons) |

|---|---|---|---|---|

| CH-NH₂ | ~3.1-3.3 | Multiplet | N/A | 1 |

| O-CH₂ | ~3.3-3.5 | Multiplet | N/A | 2 |

| O-CH₃ | ~3.3 | Singlet | N/A | 3 |

| C-CH₃ | ~1.1 | Doublet | ~6-7 | 3 |

Note: Data is based on predicted values for the free base, 2-Methoxy-1-propanamine, and actual experimental values for the hydrochloride salt may vary.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. As with ¹H NMR, predicted data for the free base provides a foundational understanding of the expected spectrum for the hydrochloride salt.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH-NH₂ | ~50-55 |

| O-CH₂ | ~75-80 |

| O-CH₃ | ~58-62 |

| C-CH₃ | ~18-22 |

Note: Data is based on predicted values for the free base, 2-Methoxy-1-propanamine, and actual experimental values for the hydrochloride salt may vary.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton (CH-NH₂) and the protons of the adjacent methyl group (C-CH₃), as well as between the methine proton and the methylene protons (O-CH₂).

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the proton signal of the methine group to its corresponding carbon signal, the methylene protons to their carbon, and the protons of both methyl groups to their respective carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.netalgimed.comresearchgate.netnih.govchimia.ch For this compound, HRMS would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental mass can then be compared to the calculated mass for the chemical formula C₄H₁₂NO⁺ to confirm the elemental composition with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, the sample is typically neutralized to its more volatile free base form, 1-Methoxy-2-propanamine, before injection into the GC system.

In the gas chromatograph, the compound is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, serves as a molecular "fingerprint." nist.govnist.gov

The mass spectrum for the parent compound, 1-Methoxy-2-propanamine, would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. nist.gov Researchers can use this data to confirm the compound's identity by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov

This technique is particularly valuable for assessing purity and detecting degradation products. Potential degradation pathways could involve the cleavage of the ether linkage or the loss of the amine group. GC-MS can effectively separate these potential smaller, more volatile impurities from the main compound and identify them through their unique mass spectra. For instance, related compounds like 2-methoxy-1-propanol have been successfully detected and analyzed in samples using GC/MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing the types of chemical bonds present.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structure. The presence of the amine hydrochloride salt introduces specific features, notably the broad absorptions from the ammonium (B1175870) group (R-NH₃⁺) in the 2800-3200 cm⁻¹ region, which often overlap with C-H stretching bands.

Key expected absorption bands are detailed in the table below. Data for the free base form (1-Methoxy-2-propanamine) is available from the NIST Chemistry WebBook, which provides a reference for the core structure's vibrations. nist.gov The analysis of similar ether compounds, like 2-methoxypropane, helps in assigning the C-O stretching vibrations. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | ~2800-3200 | Broad absorption, characteristic of the hydrochloride salt. |

| Alkyl (C-H) | C-H Stretch | ~2850-3000 | From the methyl and methylene groups. docbrown.info |

| Ammonium (R-NH₃⁺) | N-H Bend | ~1500-1600 | Characteristic bending vibration. |

| Alkyl (C-H) | C-H Bend/Deformation | ~1365-1470 | Bending vibrations for the alkyl backbone. docbrown.info |

| Ether (C-O-C) | C-O Stretch | ~1060-1150 | Strong absorption indicating the ether linkage. docbrown.info |

The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the molecule occur, allowing for definitive identification when compared against a reference spectrum. docbrown.info

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. However, similar to the challenges with UV-Vis spectroscopy, this compound lacks a strong chromophore, making it difficult to detect using standard HPLC-UV detectors. helsinki.fi

To analyze this compound by HPLC, a derivatization step is typically required. helsinki.fi In this process, the primary amine group is reacted with a labeling agent that attaches a UV-active or fluorescent molecule. Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). helsinki.fi Once derivatized, the resulting product can be readily separated on a reverse-phase HPLC column (e.g., C18) and detected with high sensitivity by a UV or fluorescence detector. This approach allows for accurate quantification and purity assessment. helsinki.fi

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. nist.gov As a salt, this compound is non-volatile. Therefore, for GC analysis, the sample must be converted to its free base, 1-Methoxy-2-propanamine, which is a volatile liquid. nih.gov This is typically achieved by neutralization with a base followed by extraction into an organic solvent.

The resulting solution is injected into the GC, where the compound is separated based on its boiling point and interaction with the column's stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. GC-FID can be used to determine the purity of the compound and quantify it relative to standards. Research on related compounds like 2-methoxy-1-propanol has utilized GC with FID for detection in air samples. nih.gov

The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification.

| Parameter | Description | Relevance to Analysis |

|---|---|---|

| Sample Preparation | Neutralization of the hydrochloride salt to the free base form. | Essential for achieving volatility required for GC. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic analytes. nih.gov |

| Column | Capillary column with a non-polar or polar stationary phase. | Separation is based on boiling point and polarity. |

| Retention Index | A standardized measure of retention time. The Kovats retention index for the free base on a semi-standard non-polar column is reported as 931. nih.gov | Aids in compound identification by comparing with database values. |

Other Analytical Techniques

While the outlined methods are primary for routine analysis, other techniques play a role in the comprehensive characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the definitive structural elucidation of the molecule. NMR provides detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms within the molecule. For instance, analysis of the related compound 2-Methoxy-1-propanol utilizes both ¹³C NMR and ¹H NMR for its characterization. spectrabase.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of compounds such as this compound.

In a typical TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. The resulting data is plotted as a thermogram, which shows the percentage of weight loss on the y-axis against the temperature on the x-axis. The thermogram of this compound would be expected to show a stable baseline at lower temperatures, indicating no significant mass loss. As the temperature increases, a distinct step or a series of steps would be observed, corresponding to the decomposition of the compound. The onset temperature of decomposition provides a measure of its thermal stability. Any mass loss observed at lower temperatures (e.g., below 100°C) could indicate the presence of volatile impurities or residual solvent.

While specific TGA data for this compound is not publicly available, a hypothetical analysis would provide valuable information on its thermal properties, which is essential for handling, storage, and application in various research contexts.

Karl Fischer Analysis for Water Content

Karl Fischer (KF) titration is a widely used and highly accurate method for the determination of water content in a variety of solid, liquid, and gaseous samples. For a hygroscopic compound like this compound, quantifying the water content is critical as it can affect its physical and chemical properties, as well as its reactivity and stability.

The KF reaction is a quantitative chemical reaction between water and a solution of iodine, sulfur dioxide, a base (typically imidazole), and a solvent (usually methanol or ethanol). The endpoint of the titration can be detected either volumetrically or coulometrically. For amine hydrochlorides, which can be acidic, buffering the KF reagent may be necessary to ensure an accurate determination of the water content.

Although specific experimental results from Karl Fischer analysis of this compound are not available in the reviewed literature, this technique remains the standard for precise water content determination. The results would be expressed as a percentage or in parts per million (ppm) of water in the sample.

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized compound or for confirming the purity of a known substance like this compound.

The analysis involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases are then separated and quantified to determine the elemental composition. For this compound (C4H11NO·HCl), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 38.25 |

| Hydrogen | H | 9.63 |

| Nitrogen | N | 11.15 |

| Oxygen | O | 12.74 |

| Chlorine | Cl | 28.23 |

Comparison of the experimental results with these theoretical values would confirm the identity and assess the purity of the compound.

Optical Rotation for Chiral Purity

2-Methoxy-1-propanamine contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methoxy-1-propanamine and (S)-2-Methoxy-1-propanamine. Optical rotation is a key technique used to distinguish between these enantiomers and to determine the enantiomeric purity of a sample.

This technique measures the angle by which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral substance and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.

A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will have an optical rotation of zero.

An enantiomerically pure sample of one enantiomer will exhibit a non-zero specific rotation. The sign (+ or -) and magnitude of the rotation are unique to that enantiomer under specific conditions.

While the specific rotation values for the individual enantiomers of this compound are not reported in the available literature, this method is indispensable for the characterization of its chiral forms.

X-Ray Diffraction (XRD) for Crystalline Structure

X-Ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a solid compound like this compound, XRD can ascertain whether the material is crystalline or amorphous.

If the compound is crystalline, XRD analysis provides detailed information about its crystal lattice, including the unit cell dimensions, space group, and the arrangement of atoms within the crystal. This is achieved by directing a beam of X-rays onto the sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline solid and can be used for identification, akin to a fingerprint.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed information about the electronic properties and energy of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eguchicago.edu It is a widely used tool in materials science for predicting structural, electronic, and magnetic properties with considerable accuracy and manageable computational cost. ekb.eg DFT calculations can determine a material's band structure and density of states (DOS). researchgate.net

A DFT study of 2-Methoxy-1-propanamine hydrochloride would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Electronic Properties: Calculating key electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. This provides insights into charge distribution and potential sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: Studying charge transfer and donor-acceptor interactions within the molecule. researchgate.net

| DFT Calculation Type | Information Obtained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structure, bond lengths, bond angles. | Provides the most stable and realistic molecular structure for further calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electron-donating/accepting abilities and predicts reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich (negative) and electron-poor (positive) regions. | Identifies sites for hydrogen bonding and nucleophilic/electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Details on charge distribution, hybridization, and intramolecular interactions. | Elucidates the nature of chemical bonds and internal charge stabilization. |

Conformational Analysis and Energy Landscapes

Conformational analysis is critical for understanding the behavior of flexible molecules like this compound. The molecule possesses several rotatable single bonds (C-C, C-N, C-O), allowing it to adopt numerous spatial arrangements or conformations. The potential energy landscape (PEL) describes the energy of the molecule as a function of its geometry, with different conformations corresponding to various minima on this landscape. chemrxiv.orgchemrxiv.org

The goal of a conformational analysis is to:

Identify all stable conformers (local energy minima).

Determine the global minimum energy conformation, which is the most populated state under equilibrium conditions.

Calculate the energy barriers for rotation between different conformers.

Atomistic molecular simulations can be used to sample the conformational ensemble, but this can generate a large amount of complex data for molecules with high degrees of freedom. chemrxiv.org Markov state models (MSMs) are an underutilized tool for analyzing simulation trajectories to understand the conformational free energy landscape. chemrxiv.org For this compound, this analysis would reveal the preferred spatial arrangement of the aminomethyl and methoxy (B1213986) groups, which in turn influences its physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. nih.gov It is a powerful tool for studying biomolecular processes at an atomistic level. nih.gov An MD simulation of this compound, typically in an aqueous solution, would provide insights into its dynamic behavior and intermolecular interactions. nih.gov

Key aspects that could be investigated include:

Solvation Shell Structure: Characterizing how water molecules arrange around the protonated amine group, the methoxy group, and the chloride counter-ion.

Hydrogen Bonding: Analyzing the formation, lifetime, and dynamics of hydrogen bonds between the -NH3+ group and surrounding water molecules, as well as the role of the ether oxygen as a hydrogen bond acceptor.

Ion Pairing: Investigating the interaction and average distance between the protonated amine cation and the chloride anion in solution.

Transport Properties: Calculating properties such as the diffusion coefficient of the molecule in the solvent.

These simulations would offer a detailed, dynamic picture of how this compound behaves in a realistic environment, which is crucial for understanding its chemical properties.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides tools to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, the protonated amine group (-NH3+) is the primary site of interest.

Reactivity prediction can be approached by:

Frontier Molecular Orbital (FMO) Theory: The LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most likely site for a nucleophilic attack, while the HOMO (Highest Occupied Molecular Orbital) suggests the site most susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: These maps visually represent the charge distribution. For the protonated form, a strong positive potential would be observed around the -NH3+ group, indicating its susceptibility to reaction with nucleophiles or bases. The lone pairs on the oxygen atom would show a region of negative potential, marking it as a potential site for electrophilic interaction.

Reaction Pathway Modeling: By calculating the energies of reactants, transition states, and products, computational models canmap out the most energetically favorable pathway for a given reaction, such as a deprotonation reaction or a nucleophilic substitution.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and aim to correlate a molecule's chemical structure with its biological activity. drugdesign.orgcollaborativedrug.comoncodesign-services.com This is often done quantitatively (QSAR), creating mathematical models that predict the activity of new compounds. technologynetworks.com

A hypothetical SAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. nih.gov The process would involve:

Dataset Collection: Assembling a series of related molecules with their corresponding biological activities.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties).

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity. technologynetworks.com

Model Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

Such a model could then be used to predict the activity of newly designed analogs, guiding the synthesis of more potent or selective compounds. collaborativedrug.com Given that this compound is a relatively simple molecule, it would more likely be used as a fragment or building block in the synthesis of larger, more complex active molecules.

Cheminformatics and Database Analysis

Cheminformatics applies information technology to solve chemical problems. A key aspect of this field is the use and analysis of chemical databases. For this compound, several databases provide valuable, computationally generated, and curated information.

Public databases like PubChem and ChemSpider, as well as spectral databases from institutions like NIST, contain a wealth of information. nih.govnih.govnist.govchemspider.comnist.gov This includes:

Chemical Identifiers: IUPAC names, CAS numbers, InChI keys, and SMILES strings that unambiguously define the molecule. nih.govnih.gov

Computed Properties: A variety of calculated physicochemical properties that are essential for modeling studies. These often include molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and polar surface area. nih.govnih.gov

Structural Information: 2D and 3D structural representations of the molecule. nih.govnist.gov

This readily available data serves as a crucial starting point for any computational modeling study, providing the necessary inputs for more advanced calculations and analyses.

| Property | Value |

|---|---|

| Molecular Formula | C4H12ClNO |

| Molecular Weight | 125.60 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 125.0607417 Da |

| Topological Polar Surface Area | 35.3 Ų |

| Heavy Atom Count | 6 |

| Complexity | 30.7 |

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

2-Methoxy-1-propanamine hydrochloride is a key starting material or intermediate in the creation of a diverse range of pharmaceutically active compounds. Its chiral nature is often pivotal in constructing enantiomerically pure target molecules, which is a critical requirement for modern therapeutics.

Synthesis of Receptor Antagonists (e.g., Human MC4 Receptor Antagonists)

The (S)-enantiomer of 1-methoxy-2-propylamine (B124608) is utilized as an important intermediate in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin-4 (MC4) receptor. sigmaaldrich.comchemdad.com The MC4 receptor plays a role in regulating appetite and energy homeostasis. chemdad.com Antagonists of this receptor are investigated for potential therapeutic applications, including the development of anti-obesity medications. chemdad.com The synthesis leverages the chiral amine structure of (S)-1-methoxy-2-propylamine to build the final complex molecule with the correct stereochemistry required for biological activity.

Preparation of Kinase Inhibitors (e.g., p38 MAP Kinase Inhibitors)

(S)-1-Methoxy-2-propylamine is a documented precursor for preparing imidazopyrimidine derivatives that function as potent inhibitors of p38 MAP kinase. sigmaaldrich.comchemdad.com The p38 mitogen-activated protein (MAP) kinases are a class of enzymes involved in cellular signaling pathways that respond to stress stimuli. chemdad.com The abnormal activity of these kinases is implicated in inflammatory diseases, making them a significant target for drug development. chemdad.com The use of this chiral amine as a building block is crucial for constructing the specific molecular architecture needed to effectively inhibit the kinase.

Table 1: Documented Pharmaceutical Precursor Applications

| Target Molecule Class | Specific Example | Role of (S)-1-Methoxy-2-propylamine |

| Human MC4 Receptor Antagonists | Piperazinebenzylamine-based antagonists | Chiral intermediate |

| p38 MAP Kinase Inhibitors | Imidazopyrimidine derivatives | Chiral building block |

Building Block for Bioactive Molecules (e.g., β-blockers, antiviral agents)

The structural features of 2-methoxy-1-propanamine make it a theoretically useful building block for various bioactive molecules. As a precursor to chiral amino alcohols (see section 5.1.4), it provides a synthon commonly found in β-blockers (beta-adrenergic receptor antagonists). However, a review of common synthetic routes for β-blockers, such as betaxolol (B1666914) and metoprolol, indicates that they are more frequently synthesized through pathways involving precursors like substituted phenols and epichlorohydrin, followed by kinetic resolution. nih.govnih.govntnu.no

In the realm of antiviral agents, some research has noted the potential of 1-methoxy-2-propylamine. One study reported that the compound demonstrated efficacy in inhibiting the activity of the hepatitis C virus polymerase and reducing the viral load in cell cultures infected with the papilloma virus. This suggests its potential as a lead structure or building block for future antiviral drug design, though its use as an intermediate in the synthesis of currently marketed antiviral drugs is not widely documented in the surveyed literature.

Precursor to Amino Alcohols (e.g., (S)-2-aminopropan-1-ol)

One of the most well-documented and significant applications of this compound is its role as a precursor in the synthesis of chiral amino alcohols. Specifically, (S)-1-methoxy-2-propylamine is readily converted to (S)-2-aminopropan-1-ol, also known as L-alaninol. This transformation is of great industrial importance as L-alaninol is a key intermediate for pharmaceutical active ingredients.

The process involves the demethylation of (S)-1-methoxy-2-propylamine using a strong acid, typically hydrochloric acid. The reaction proceeds via the hydrochloride salt of the starting material and yields the hydrochloride salt of the product, (S)-2-aminopropan-1-ol hydrochloride.

Reaction Scheme: (S)-1-methoxy-2-propylamine + HCl → (S)-2-aminopropan-1-ol hydrochloride

Detailed patent literature describes the reaction conditions, which involve reacting (S)-1-methoxy-2-propylamine with at least two equivalents of a 30% to 40% strength by weight aqueous hydrochloric acid solution. The reaction is typically carried out at elevated temperatures, such as boiling under reflux (approximately 100°C), for an extended period to ensure complete conversion. Subsequent distillation of the aqueous solvent yields the desired (S)-2-aminopropan-1-ol hydrochloride.

Table 2: Synthesis of (S)-2-aminopropan-1-ol hydrochloride

| Starting Material | Reagent | Temperature | Duration | Product |

| (S)-1-Methoxy-2-propylamine | 37% aq. Hydrochloric Acid (≥2 equiv.) | >80°C (reflux) | 15-48 hours | (S)-2-aminopropan-1-ol hydrochloride |

Role in Asymmetric Synthesis

Asymmetric synthesis is the process of selectively creating one stereoisomer of a chiral molecule. Chiral compounds like 2-methoxy-1-propanamine are fundamental to this field, primarily serving as "chiral building blocks". bldpharm.comnih.gov

As a chiral building block, the entire molecule, with its pre-existing stereocenter, is incorporated into the final structure of the target molecule. This is the role it plays in the synthesis of MC4 receptor antagonists and p38 MAP kinase inhibitors, where its chirality is transferred directly to the product. sigmaaldrich.comchemdad.com Its conversion to another chiral building block, (S)-2-aminopropan-1-ol, further extends its utility in this regard.

This is distinct from its potential use as a "chiral auxiliary," where a chiral molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgresearchgate.net While 2-methoxy-1-propanamine possesses the necessary chirality, its primary documented role in asymmetric synthesis is as a foundational, permanent component of the final chiral product.

Production of Agrochemicals and Specialty Chemicals

In the agrochemical sector, (S)-(+)-1-Methoxy-2-propylamine is a crucial intermediate for the production of several modern herbicides. beilstein-journals.org Its incorporation is a key step in producing the more active stereoisomer of a herbicide, which can lead to lower application rates and a more favorable environmental profile. beilstein-journals.org

Two prominent examples of chiral amide herbicides synthesized using this compound are:

S-metolachlor: This herbicide is widely used for controlling grass weeds in crops like maize. The herbicidal activity of metolachlor (B1676510) resides almost entirely in the (S)-enantiomer. The industrial synthesis of S-metolachlor can involve the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline (B166961) and methoxyacetone (B41198), but an alternative and significant route utilizes (S)-(+)-1-Methoxy-2-propylamine as a key chiral precursor. beilstein-journals.orgnumberanalytics.com

Dimethenamid-P: This is the herbicidally active (S)-enantiomer of the chloroacetamide herbicide dimethenamid, used to control annual grasses and broadleaf weeds. The synthesis of Dimethenamid-P involves the reaction of (S)-(+)-1-Methoxy-2-propylamine with 2,4-dimethyl-3-thienone and subsequent reaction with chloroacetyl chloride. beilstein-journals.org

The synthesis of these herbicides typically involves forming an amide bond by reacting the amine group of (S)-(+)-1-Methoxy-2-propylamine with a suitable carboxylic acid derivative. beilstein-journals.org The industrial importance of producing this amine with high enantiomeric purity is therefore underscored by its direct application in creating more effective and targeted agrochemicals. beilstein-journals.org

| Agrochemical | Chemical Class | Role of (S)-(+)-1-Methoxy-2-propylamine |

| S-metolachlor | Chloroacetamide Herbicide | Key chiral intermediate for the active (S)-enantiomer. |

| Dimethenamid-P | Chloroacetamide Herbicide | Key chiral precursor for the active (S)-enantiomer. |

Application in Polymer Chemistry

While primary amines are a versatile class of compounds used in polymer chemistry for various functions, including as monomers, curing agents, and for post-polymerization modification, specific applications of this compound in these areas are not prominently documented in publicly available scientific literature. acs.orgresearchgate.net

The functionalization of polymers with primary amines is a common strategy to introduce specific properties or reactive sites onto a polymer backbone. researchgate.net However, a direct application or detailed study involving the use of 2-Methoxy-1-propanamine or its hydrochloride salt for the functionalization of polymers or macromolecules could not be identified in the reviewed sources.

Switchable polymers, which can change their properties in response to external stimuli, often incorporate responsive functional groups. ox.ac.uk Similarly, the development of polymeric nucleic acid carriers frequently involves the incorporation of cationic amine groups to facilitate the complexation and delivery of genetic material. nih.gov While primary amines, in general, are relevant to both fields, no specific research detailing the use of this compound in the synthesis of switchable polymers or as a nucleic acid carrier was found.

Corrosion Inhibition in Water Treatment Systems

Methoxypropylamine (MOPA), the free base of this compound, is utilized as a corrosion inhibitor, particularly in water treatment applications and steam condensate systems. nih.govibs.re.kr Its primary function in these systems is as a neutralizing amine. ibs.re.kr

Corrosion in steam condensate systems is often caused by the presence of dissolved gases like carbon dioxide, which can lower the pH of the condensate, making it acidic and corrosive to metals. researchgate.net Methoxypropylamine helps to mitigate this by neutralizing the carbonic acid formed, thereby raising the pH and reducing the corrosivity (B1173158) of the water. researchgate.netnih.gov

Key characteristics of methoxypropylamine as a corrosion inhibitor include:

Volatility: It is volatile and can be carried with the steam, allowing it to provide protection throughout the condensate system. nih.gov

Basicity: It has a sufficiently high basicity to effectively neutralize acidic components in the water. ibs.re.kr

Solubility: It is completely miscible in water. nih.gov

It can be used alone or in combination with other corrosion inhibitors, such as oxygen scavengers like hydrazine, to provide a more comprehensive protection program. ibs.re.kr The typical dosage levels in steam condensate systems can range from 0.1 to 1000 mg/L, depending on the specific system parameters. ibs.re.kr The ability of methoxypropylamine to form liquid hydrochloride salts under certain conditions may also contribute to its effectiveness by preventing the formation of solid, obstructive deposits that can be an issue with other amine-based inhibitors.

Use in Research as a Chemical Probe or Reagent

The utility of a chemical compound as a "chemical probe" necessitates that it is a small molecule used to study and manipulate a biological system, such as to elucidate the function of a specific protein or a biological pathway. An effective chemical probe typically possesses high potency, selectivity, and a well-understood mechanism of action.

Currently, there is a notable absence of specific research in published literature detailing the use of this compound as a chemical probe. While it is commercially available as a biochemical for research, including proteomics research, specific studies employing it to probe biological targets or pathways have not been identified. scbt.com The available information does not describe its application in modulating protein function, identifying drug targets, or elucidating biological mechanisms in the manner characteristic of a chemical probe.

As a reagent, its primary utility lies in its properties as a chiral primary amine. Such compounds are fundamental building blocks in asymmetric synthesis, allowing for the introduction of a specific stereocenter into a target molecule. However, specific examples of its use as a specialized reagent in particular named reactions or for the development of novel synthetic methodologies are not prominently featured in the scientific literature.

Environmental Fate and Degradation Pathways

Environmental Distribution and Partitioning (Air, Water, Soil, Sediments)

The environmental distribution of a chemical is largely determined by its physical and chemical properties, such as vapor pressure, water solubility, and its octanol-water partition coefficient. For the related compound 2-Methoxy-1-propanol , Level III fugacity modeling indicates that it is expected to partition predominantly to soil when released to either air or soil. If released into water, the majority of it is expected to remain in the water compartment, with some partitioning to sediments.

In contrast, the free base, 1-Methoxy-2-propylamine (B124608) , is predicted to have a very low soil adsorption coefficient (Koc), which suggests it would have very high mobility in soil and be less likely to partition to soil and sediments. Given that 2-Methoxy-1-propanamine hydrochloride is expected to be highly soluble in water, it is anticipated that upon release to the environment, it will primarily be found in the aqueous phase. Its potential to partition to air is considered low due to its nature as a salt.

Table 1: Predicted Environmental Partitioning of Related Compounds

| Compartment | 2-Methoxy-1-propanol | 1-Methoxy-2-propylamine (inferred) |

|---|---|---|

| Air | Low | Low |

| Water | High (if released to water) | High |

| Soil | High (if released to air/soil) | Low |

| Sediments | Moderate | Low |

Mobility in the Environment (Water Solubility, Adsorption/Desorption)

The mobility of a compound describes its potential to move through different environmental compartments.

Water Solubility: The free base, 1-Methoxy-2-propylamine , is described as being fully miscible with or soluble in water fishersci.comguidechem.comchemdad.com. As a hydrochloride salt, this compound is expected to have very high water solubility. This high solubility will facilitate its transport in surface water and potentially its leaching through the soil into groundwater fishersci.com.

Adsorption/Desorption: The tendency of a compound to adsorb to soil and sediment affects its mobility. For 1-Methoxy-2-propylamine , the predicted soil adsorption coefficient (Koc) is very low, at 11.2 L/kg, which indicates a very high potential for mobility in soil and a low potential for adsorption to soil particles and sediments epa.gov. A related compound, 3-methoxypropan-1-amine, is also reported to have a low adsorption potential cloudfront.net. This suggests that 2-Methoxy-1-propanamine is unlikely to be strongly bound to soil and sediment, further increasing its potential for transport in water.

Table 2: Predicted Mobility Parameters for 1-Methoxy-2-propylamine

| Parameter | Predicted Value | Implication for Mobility | Source |

|---|---|---|---|

| Water Solubility | Fully miscible | High mobility in aqueous systems | fishersci.comguidechem.comchemdad.com |

| Soil Adsorption Coefficient (Koc) | 11.2 L/kg | Very high mobility in soil | epa.gov |

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk profile. Based on data for the related compound 1-Methoxy-2-propylamine, this compound is expected to have a low potential for bioaccumulation. The bioconcentration factor (BCF) for 1-Methoxy-2-propylamine has been estimated to be 1.54 L/kg epa.gov. This low BCF value suggests that the substance is not likely to concentrate significantly in the tissues of aquatic organisms. Similarly, a product safety summary for methoxypropylamine indicates that it will not bioaccumulate cloudfront.net. The Government of Canada's screening assessment of 2-methoxypropanol, a related compound, also concluded that it is not expected to bioaccumulate in the environment canada.ca.

Interactive Data Table: Bioaccumulation and Degradation of Related Compounds

| Property | Value | Unit | Compound |

| Bioconcentration Factor | 1.54 | L/kg | 1-Methoxy-2-propylamine |

| Biodegradation Half-Life | 4.27 | days | 1-Methoxy-2-propylamine |

| Fish Biotransformation Half-Life | 8.51e-2 | days | 1-Methoxy-2-propylamine |

| Soil Adsorption Coefficient (Koc) | 11.2 | L/kg | 1-Methoxy-2-propylamine |

Environmental Impact and Ecotoxicity Studies (Harmful to aquatic organisms)

Safety Data Sheets (SDS) for isomers and related compounds frequently include the hazard statement "Harmful to aquatic life" or "Harmful to aquatic life with long lasting effects" cloudfront.netfishersci.comveckridgechemical.comnih.gov. For example, the GHS hazard statement H412, indicating long-term adverse effects in the aquatic environment, is associated with (2S)-1-methoxypropan-2-amine nih.gov. Similarly, 3-Methoxypropylamine is classified with the H402 hazard statement, "Harmful to aquatic life" cloudfront.netveckridgechemical.com.

While a screening assessment for 2-methoxypropanol suggested it is unlikely to cause harm to aquatic organisms at relatively low concentrations, the amine functional group in this compound can contribute to its toxicity profile canada.ca. The substance is described as potentially harmful to aquatic species, including daphnids and aquatic plants cloudfront.net. Therefore, the release of this compound into the environment should be avoided to prevent adverse effects on aquatic ecosystems fishersci.comveckridgechemical.com.

Interactive Data Table: Ecotoxicity Hazard Classifications of Related Compounds

| Compound | CAS Number | Hazard Statement | Classification |

| (S)-(+)-1-Methoxy-2-propylamine | 99636-32-5 | Harmful to aquatic life with long lasting effects fishersci.com | Aquatic Chronic 3 |

| 3-Methoxypropylamine | 5332-73-0 | H402: Harmful to aquatic life cloudfront.netveckridgechemical.com | Aquatic Acute 3 |

| (2S)-1-methoxypropan-2-amine | 99636-32-5 | H412: Harmful to aquatic life with long lasting effects nih.gov | Aquatic Chronic 3 |

Toxicological Research and Biological Interactions

Acute and Chronic Toxicity Studies

Research into the acute toxicity of 2-Methoxy-1-propanamine hydrochloride and its related free base, (S)-(+)-1-Methoxy-2-propylamine, indicates that it is harmful if swallowed or in contact with skin. nih.govdep.state.pa.us GHS classifications from multiple sources consistently list it as "Toxic if swallowed" and "Harmful in contact with skin". nih.gov Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting. fishersci.com

Chronic toxicity data for this compound is limited. However, studies on the related compound 2-methoxypropanol acetate (B1210297) in rats exposed for 28 days via inhalation showed effects such as reduced body weight gain and thymus atrophy at high concentrations. canada.caresearchgate.net Another study involving oral administration of 2-methoxypropanol-1 to male rats for 10 days resulted in marginal reductions in red blood cell counts and hemoglobin concentration. canada.canih.gov No long-term carcinogenicity or comprehensive chronic toxicity studies for this compound were identified.

Acute Toxicity Data for (S)-(+)-1-Methoxy-2-propylamine

| Hazard Classification (GHS) | Route of Exposure | Effect |

| Acute Toxicity, Oral (Category 3/4) | Oral | Toxic/Harmful if swallowed nih.gov |

| Acute Toxicity, Dermal (Category 4) | Dermal | Harmful in contact with skin nih.gov |

| Specific target organ toxicity — single exposure (Category 3) | Inhalation | May cause respiratory irritation; Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea and vomiting nih.govfishersci.com |

Irritation and Sensitization (Skin, Eye, Respiratory System)

Skin: this compound is classified as causing severe skin burns and corrosion. nih.govdep.state.pa.usfishersci.com Direct contact can result in burning pain and severe corrosive skin damage. dep.state.pa.us Some related methoxypropylamine compounds are also noted to potentially cause allergic skin reactions. cloudfront.net

Eye: The compound is known to cause serious eye damage. nih.govdep.state.pa.usfishersci.com Contact can lead to stinging, tearing, redness, swelling, blurred vision, and potentially permanent eye damage, including blindness. dep.state.pa.us